REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10](OCC)(=[O:19])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[O-]CC.[Na+]>[O:4]=[C:3]1[CH2:5][C:10](=[O:19])[CH2:11][CH:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:2]1[C:1]([O:7][CH2:8][CH3:9])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
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C(C=CC1=CC=CC=C1)(=O)OCC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hrs
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution
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Type
|
FILTRATION
|
Details
|
the precipitated enolate salt (formula III) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
DISSOLUTION
|
Details
|
Dissolution in cold water
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C(CC(C1)=O)C1=CC=CC=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |